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Compound of Interest

Compound Name: Metampicillin

Cat. No.: B1676330 Get Quote

A definitive guide for researchers, scientists, and drug development professionals on the

spectroscopic data essential for the structural elucidation of Metampicillin. This guide provides

a comparative analysis with its precursors, ampicillin and formaldehyde, supported by

experimental data and detailed protocols.

Metampicillin, a semi-synthetic penicillin antibiotic, is formed through the reaction of ampicillin

with formaldehyde.[1][2][3] Its chemical structure was a subject of discussion until recent

spectroscopic studies definitively identified it as a cyclic aminal.[4][5] This guide outlines the

key spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy,

and Mass Spectrometry (MS) that are crucial for confirming the structural integrity of

Metampicillin. A direct comparison with ampicillin and formaldehyde is presented to highlight

the characteristic spectral changes that signify the formation of the Metampicillin molecule.

Spectroscopic Data Comparison
The following tables summarize the key spectroscopic features of Metampicillin, ampicillin,

and formaldehyde, providing a clear basis for structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the precise atomic connectivity of a

molecule. The formation of the cyclic aminal in Metampicillin from ampicillin and formaldehyde

leads to distinct changes in the NMR spectrum, particularly in the chemical shifts of protons

and carbons near the reaction site.
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Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)

Compound Key Proton Signals
Observed Chemical

Shift (ppm)
Significance

Metampicillin
Methylene protons

(from formaldehyde)
δH 4.82 and 4.52

Confirms the

incorporation of a

methylene group from

formaldehyde into the

ampicillin structure,

forming the cyclic

aminal.[6]

β-lactam core protons

(CHS and

COCHNCO)

δH 5.62–5.53 (in D6-

DMSO)

Indicates the retention

of the core β-lactam

ring structure from

ampicillin.[6]

Aromatic protons δH 7.44–7.26

Similar to ampicillin,

indicating the phenyl

group is unchanged.

[6]

Ampicillin Aromatic protons δH ~7.4
Phenyl group protons.

[6]

β-lactam and

thiazolidine ring

protons

Various signals

Characteristic peaks

for the core penicillin

structure.[7][8]

Formaldehyde Methylene protons -

Reacts to form the

cyclic aminal in

Metampicillin.

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)
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Compound Key Carbon Signal
Observed Chemical

Shift (ppm)
Significance

Metampicillin

Methylene carbon (C-

10, from

formaldehyde)

δC 63.0

The presence of this

signal confirms the

formation of the

methylene bridge in

the cyclic aminal

structure.[6]

Ampicillin Various signals -
Serves as a baseline

for comparison.

Formaldehyde Carbonyl carbon ~200

The disappearance of

this signal upon

reaction indicates the

conversion of the

carbonyl group.

Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The

key spectral features for Metampicillin would be the retention of the β-lactam carbonyl group

from ampicillin and the appearance of new bands associated with the cyclic aminal structure.

Table 3: Infrared (IR) Spectroscopic Data (Wavenumber in cm⁻¹)
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Compound
Key Functional

Group

Expected/Observed

Peak (cm⁻¹)
Significance

Metampicillin

(Predicted)
β-lactam C=O stretch ~1760-1780

Confirms the integrity

of the critical β-lactam

ring.

C-N stretch (cyclic

aminal)
~1100-1200

Indicates the newly

formed cyclic aminal

structure.

Ampicillin β-lactam C=O stretch 1765 - 1800

A characteristic and

crucial band for all

penicillins.[9][10]

Amide C=O stretch ~1650
From the side chain

amide group.[10]

N-H stretch (amine) ~3400-3500
Indicates the primary

amine group.[10]

Formaldehyde C=O stretch
~1750-1730 (gas

phase: ~1817)

Strong absorption

characteristic of the

carbonyl group.[11]

[12]

C-H stretch ~2850 and 2750

Characteristic

aldehyde C-H

stretching.[11]

Mass Spectrometry (MS)
Mass spectrometry determines the molecular weight of a compound and provides information

about its structure through fragmentation patterns. The mass spectrum of Metampicillin is

expected to show a molecular ion peak corresponding to its molecular formula (C₁₇H₁₉N₃O₄S)

and fragmentation patterns that are a composite of ampicillin and the formaldehyde-derived

methylene bridge.

Table 4: Mass Spectrometry (MS) Data (m/z)
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Compound
Molecular

Formula

Molecular

Weight ( g/mol )

Expected/Obser

ved [M+H]⁺

(m/z)

Key Fragment

Ions (m/z)

Metampicillin C₁₇H₁₉N₃O₄S 361.42 362.1

Expected

fragments

include loss of

the side chain,

cleavage of the

β-lactam ring,

and fragments

characteristic of

the ampicillin

core.

Ampicillin C₁₆H₁₉N₃O₄S 349.41 350.1

106.2

(benzylamine

group), 160.0

(thiazolidine

ring), 192.0

(cleavage of β-

lactam ring).[13]

[14]

Formaldehyde CH₂O 30.03 31.0 -

Experimental Protocols
Detailed methodologies are crucial for the reproducible acquisition of high-quality spectroscopic

data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the sample (Metampicillin,

ampicillin) in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in a standard 5 mm NMR

tube.[6]
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Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal

resolution and sensitivity.

¹H NMR Acquisition:

Acquire a standard one-dimensional ¹H NMR spectrum.

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds,

and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

Reference the spectrum to the residual solvent peak.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C NMR spectrum.

A larger number of scans will be required due to the lower natural abundance and

sensitivity of the ¹³C nucleus.

2D NMR (COSY, HSQC, HMBC): To definitively assign proton and carbon signals and

confirm the connectivity, perform two-dimensional NMR experiments such as Correlation

Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and

Heteronuclear Multiple Bond Correlation (HMBC).[6]

Infrared (IR) Spectroscopy
Sample Preparation:

Solid State (KBr pellet): Mix a small amount of the finely ground sample with dry

potassium bromide (KBr) and press into a thin, transparent pellet.

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto

the ATR crystal. This method requires minimal sample preparation.[15]

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition:
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Record a background spectrum of the empty sample compartment or the clean ATR

crystal.

Record the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

Acquire a sufficient number of scans (e.g., 16 or 32) and co-add them to improve the

signal-to-noise ratio.

The final spectrum should be presented in terms of transmittance or absorbance versus

wavenumber (cm⁻¹).[9]

Mass Spectrometry (MS)
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g.,

acetonitrile/water mixture) to a concentration of approximately 1 µg/mL.[16]

Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source

is commonly used for this type of analysis. This can be a standalone mass spectrometer or

coupled with a liquid chromatography system (LC-MS).[13][14]

Data Acquisition (ESI-MS):

Infuse the sample solution directly into the ESI source or inject it into the LC-MS system.

Operate the mass spectrometer in positive ion mode to detect the protonated molecule

[M+H]⁺.

Acquire a full scan mass spectrum over a relevant m/z range (e.g., 100-500 amu).

Tandem Mass Spectrometry (MS/MS):

To obtain structural information, perform tandem mass spectrometry (MS/MS) on the

[M+H]⁺ ion.

Select the parent ion of interest and subject it to collision-induced dissociation (CID) to

generate fragment ions.

The resulting fragmentation pattern provides a "fingerprint" of the molecule's structure.[17]
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Logical Workflow for Structural Confirmation
The following diagram illustrates the logical workflow for confirming the chemical structure of

Metampicillin using the described spectroscopic techniques.
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Click to download full resolution via product page

Caption: Workflow for Metampicillin structure confirmation.

By systematically applying these spectroscopic techniques and comparing the resulting data

with that of its precursors, researchers can unequivocally confirm the chemical structure of

Metampicillin, ensuring the identity and purity of this important antibiotic.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b1676330?utm_src=pdf-body
https://www.benchchem.com/product/b1676330?utm_src=pdf-body-img
https://www.benchchem.com/product/b1676330?utm_src=pdf-body
https://www.benchchem.com/product/b1676330?utm_src=pdf-body
https://www.benchchem.com/product/b1676330?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1676330?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References

1. researchgate.net [researchgate.net]

2. Metampicillin - Wikipedia [en.wikipedia.org]

3. Penicillin - Wikipedia [en.wikipedia.org]

4. Infrared Spectroscopy [www2.chemistry.msu.edu]

5. researchgate.net [researchgate.net]

6. Metampicillin is a cyclic aminal produced by reaction of ampicillin with formaldehyde -
PMC [pmc.ncbi.nlm.nih.gov]

7. Monitoring of ampicillin and its related substances by NMR - PubMed
[pubmed.ncbi.nlm.nih.gov]

8. High resolution 1H NMR spectroscopic studies of the metabolism and excretion of
ampicillin in rats and amoxycillin in rats and man - PubMed [pubmed.ncbi.nlm.nih.gov]

9. Development and Validation of the Quantitative Analysis of Ampicillin Sodium in Powder
for Injection by Fourier-transform Infrared Spectroscopy (FT-IR) [article.sapub.org]

10. researchgate.net [researchgate.net]

11. chem.libretexts.org [chem.libretexts.org]

12. researchgate.net [researchgate.net]

13. waters.com [waters.com]

14. Identification of the Related Substances in Ampicillin Capsule by Rapid Resolution Liquid
Chromatography Coupled with Electrospray Ionization Tandem Mass Spectrometry - PMC
[pmc.ncbi.nlm.nih.gov]

15. mdpi.com [mdpi.com]

16. researchgate.net [researchgate.net]

17. Identification of metabolites of ampicillin using liquid chromatography/thermospray mass
spectrometry and fast atom bombardment tandem mass spectrometry - PubMed
[pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Confirming the Chemical Structure of Metampicillin: A
Spectroscopic Comparison]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1676330#spectroscopic-data-for-confirming-
metampicillin-s-chemical-structure]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.researchgate.net/figure/Fingerprint-regions-of-the-infrared-absorption-spectra-of-ampicillin-and-amoxicillin_fig4_7416095
https://en.wikipedia.org/wiki/Metampicillin
https://en.wikipedia.org/wiki/Penicillin
https://www2.chemistry.msu.edu/faculty/reusch/virttxtjml/spectrpy/infrared/infrared.htm
https://www.researchgate.net/publication/344784407_Metampicillin_is_a_cyclic_aminal_produced_by_reaction_of_ampicillin_with_formaldehyde
https://pmc.ncbi.nlm.nih.gov/articles/PMC7577985/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7577985/
https://pubmed.ncbi.nlm.nih.gov/12408898/
https://pubmed.ncbi.nlm.nih.gov/12408898/
https://pubmed.ncbi.nlm.nih.gov/8021801/
https://pubmed.ncbi.nlm.nih.gov/8021801/
http://article.sapub.org/10.5923.j.pc.20120206.04.html
http://article.sapub.org/10.5923.j.pc.20120206.04.html
https://www.researchgate.net/figure/nfrared-spectra-of-ampicillin-AM-ethylcellulose-EC-and-microspheresTA1_fig3_281983805
https://chem.libretexts.org/Courses/Franklin_and_Marshall_College/Plass's_General_Chemistry_1%3A_Atoms_Compounds_and_Bulk_substances/08%3A_Molecular_connectivity._Drawing_meaningful_pictures_of_how_atoms_are_connected/8.04%3A_Infrared_(IR)_Spectroscopy
https://www.researchgate.net/figure/R-spectroscopy-for-neutral-Formaldehyde-molecule-by-DFT-method_fig2_378841175
https://www.waters.com/nextgen/us/en/library/application-notes/2000/characterization-and-confirmation-of-ampicillin-with-lc-ms-on-a-single-quadrupole-mass-spectrometer.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC4235162/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4235162/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4235162/
https://www.mdpi.com/2673-9992/35/1/7
https://www.researchgate.net/figure/Mass-spectra-of-authentic-ampicillin-sample_fig5_259960843
https://pubmed.ncbi.nlm.nih.gov/2620160/
https://pubmed.ncbi.nlm.nih.gov/2620160/
https://pubmed.ncbi.nlm.nih.gov/2620160/
https://www.benchchem.com/product/b1676330#spectroscopic-data-for-confirming-metampicillin-s-chemical-structure
https://www.benchchem.com/product/b1676330#spectroscopic-data-for-confirming-metampicillin-s-chemical-structure
https://www.benchchem.com/product/b1676330#spectroscopic-data-for-confirming-metampicillin-s-chemical-structure
https://www.benchchem.com/product/b1676330#spectroscopic-data-for-confirming-metampicillin-s-chemical-structure
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1676330?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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